Noreximide synthesis pathway and starting materials
Noreximide synthesis pathway and starting materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noreximide, chemically known as N-phenylmaleimide, is a chemical compound with known sedative properties and applications in psychiatric disease research.[1] This technical guide provides a comprehensive overview of the primary synthesis pathway for Noreximide, detailing the starting materials, experimental protocols, and quantitative data. Additionally, it explores the known biological activities and potential mechanisms of action of this compound. The information presented herein is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug development.
Core Synthesis Pathway
The most common and well-documented method for the synthesis of Noreximide (N-phenylmaleimide) is a two-step process. This pathway begins with the reaction of maleic anhydride and aniline to form the intermediate, N-phenylmaleamic acid. Subsequent cyclodehydration of this intermediate yields the final product, Noreximide.
Diagram of the Core Synthesis Pathway
Caption: Two-step synthesis of Noreximide from maleic anhydride and aniline.
Starting Materials and Reagents
The primary starting materials and reagents required for the synthesis of Noreximide are listed in the table below.
| Compound Name | Molecular Formula | Role | Notes |
| Maleic Anhydride | C₄H₂O₃ | Starting Material | Reagent grade is suitable. |
| Aniline | C₆H₅NH₂ | Starting Material | Reagent grade is suitable. |
| Ethyl Ether | (C₂H₅)₂O | Solvent | Anhydrous is preferred. |
| Acetic Anhydride | (CH₃CO)₂O | Dehydrating Agent | Technical grade is acceptable. |
| Anhydrous Sodium Acetate | CH₃COONa | Catalyst | |
| Cyclohexane | C₆H₁₂ | Recrystallization Solvent | |
| Petroleum Ether | - | Washing Solvent | Boiling point range 30-60°C. |
Experimental Protocols
The following detailed experimental protocols are adapted from a well-established procedure for the synthesis of N-phenylmaleimide.[1]
Step 1: Synthesis of N-Phenylmaleamic Acid
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In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 liters of ethyl ether.
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Once the maleic anhydride is fully dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ethyl ether through the dropping funnel. The addition can be done as rapidly as the reflux condenser allows.
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A thick suspension will form. Stir this suspension at room temperature for 1 hour.
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Cool the mixture to 15-20°C in an ice bath.
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Collect the product by suction filtration. The resulting N-phenylmaleamic acid is a fine, cream-colored powder.
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The product is suitable for the next step without further purification.
Step 2: Synthesis of Noreximide (N-Phenylmaleimide)
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In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.
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Add the 316 g of N-phenylmaleamic acid obtained from Step 1 to this mixture.
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Dissolve the resulting suspension by swirling and heating on a steam bath for 30 minutes.
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Cool the reaction mixture to near room temperature in a cold water bath.
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Pour the cooled solution into 1.3 liters of ice water to precipitate the product.
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Collect the crude Noreximide by suction filtration.
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Wash the product three times with 500-ml portions of ice-cold water, followed by one wash with 500 ml of petroleum ether (b.p. 30-60°C).
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Dry the product.
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For further purification, the crude product can be recrystallized from cyclohexane to yield canary-yellow needles.
Quantitative Data
The following table summarizes the typical yields and physical properties of the intermediate and final product.
| Product | Yield | Melting Point (crude) | Melting Point (recrystallized) |
| N-Phenylmaleamic Acid | 97–98% | 201–202°C | - |
| Noreximide (N-Phenylmaleimide) | 75–80% | 88–89°C | 89–89.8°C |
Mechanism of Action and Biological Activity
While initially cited for its sedative properties, the detailed signaling pathway of Noreximide (N-phenylmaleimide) leading to this effect is not extensively documented in publicly available literature. However, research on N-phenylmaleimide and its derivatives has revealed other biological activities.
N-phenylmaleimide is known to be a reactive compound, primarily due to the electron-deficient double bond in the maleimide ring. This makes it a potent Michael acceptor, readily reacting with nucleophiles such as thiols.[2] This reactivity is the basis for its use in bioconjugation chemistry to modify proteins and peptides.[2]
Studies have shown that N-phenylmaleimide derivatives can exhibit cytotoxic activity. For instance, they have been investigated for their potential to inhibit the growth of melanoma cells in preclinical models.[3] The proposed mechanism for this antitumor activity may involve the induction of oxidative stress.[3]
Furthermore, N-phenylmaleimide has been shown to activate the enzyme myeloperoxidase (MPO) in vitro and in vivo.[4] MPO is involved in inflammatory processes, and its activation by N-phenylmaleimide suggests that this compound could serve as a tool to study the cellular and molecular mechanisms of oxidative stress and inflammation.[4]
It is important to note that while the sedative effects of "Noreximide" are mentioned, the more recent and detailed scientific literature focuses on the chemical reactivity and other biological activities of N-phenylmaleimide. Further research is required to fully elucidate the specific signaling pathways responsible for its sedative or any other neuroactive properties.
Alternative Synthesis Methods
While the two-step method is the most common, other synthetic routes to N-phenylmaleimide have been reported. One such method involves a single-step reaction of maleic anhydride and aniline in the presence of a water-immiscible organic solvent and a catalyst like p-toluenesulfonic acid.[5] This process often involves azeotropic distillation to remove the water formed during the reaction.[5]
Conclusion
The synthesis of Noreximide (N-phenylmaleimide) is a well-established process that can be reliably performed in a laboratory setting. The two-step pathway involving the formation and subsequent cyclodehydration of N-phenylmaleamic acid offers high yields of the final product. The biological activity of N-phenylmaleimide is an area of ongoing research, with its reactivity as a Michael acceptor being a key feature driving its effects. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
